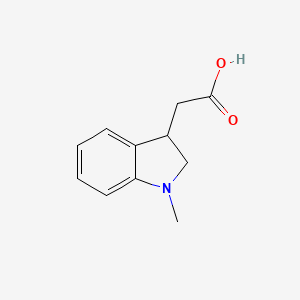

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .

Synthesis Analysis

2,3-Dihydroindoles, such as this compound, are usually synthesized by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Wissenschaftliche Forschungsanwendungen

Auxin Activity and Molecular Structure of 2-Alkylindole-3-acetic Acids

- Research shows that 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid, display auxin activity, which is essential for plant growth regulation. These compounds exhibit characteristics between strong and weak auxins, impacting their plant-growth-promoting activities. (Antolić et al., 2004)

Phytohormones and Plant Stress Responses

Simultaneous Analysis of Phytohormones, Phytotoxins, and Volatile Organic Compounds in Plants

- Indole-3-acetic acid, a phytohormone, plays a crucial role in plant defense mechanisms against various stresses. The study emphasizes the importance of quantifying phytohormones like indole-3-acetic acid in understanding plant responses to biotic and abiotic stresses. (Schmelz et al., 2003)

Analytical Techniques in Plant Hormone Research

Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue

- This study provides an analytical method for the quantitation of indole 3-acetic acid in plant tissues, aiding in the exploration of its role and concentration in various plants. (Vine et al., 1987)

Photodynamic Cancer Therapy Enhancement

Enhancing the Efficacy of Photodynamic Cancer Therapy by Radicals from Plant Auxin (Indole-3-Acetic Acid)

- Indole-3-acetic acid, derived from plant auxin, has been shown to enhance the effectiveness of photodynamic therapy in cancer treatment. This study explores its potential in creating reactive cytotoxins beneficial for cancer therapy. (Folkes & Wardman, 2003)

Molecular Dynamics in Auxin Activity

Mechanism of Indole-3-Acetic Acid Oxidation by Plant Peroxidases

- Indole-3-acetic acid's interaction with plant peroxidases, critical for its role as a plant growth regulator, is investigated to understand its degradation mechanism, which controls its in vivo levels in plants. (Gazaryan et al., 1996)

Synthesis of Novel Compounds

Synthesis of Novel Indole-Benzimidazole Derivatives

- This study discusses the synthesis of novel compounds using 2-methylindole-3-acetic acid, highlighting its utility in creating new chemical entities for various applications. (Wang et al., 2016)

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives, including 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid, are involved in a variety of biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Biochemische Analyse

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid, may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules

Eigenschaften

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREUYWYKNQHWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2751993.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)

![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)